C17H23Cl2N3O4
Overview
Description
The compound with the molecular formula C17H23Cl2N3O4 is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and diverse applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C17H23Cl2N3O4 typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of a suitable precursor, followed by a series of chemical reactions such as chlorination, nitration, and esterification. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of This compound is scaled up using large reactors and automated systems. The process involves the continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain the compound in large quantities. The industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
C17H23Cl2N3O4: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of This compound vary depending on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.
Scientific Research Applications
C17H23Cl2N3O4: has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in biochemical assays and as a probe to study various biological processes.
Medicine: The compound has potential therapeutic applications and is being investigated for its pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of C17H23Cl2N3O4 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
C17H23Cl2N3O4: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
C17H23Cl2N3O3: This compound has a similar structure but lacks one oxygen atom, which can affect its reactivity and applications.
The uniqueness of This compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound in various scientific fields.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4.2ClH/c1-18-4-6-19(7-5-18)13-11-16(21)20(17(13)22)12-2-3-14-15(10-12)24-9-8-23-14;;/h2-3,10,13H,4-9,11H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZSTUUMQNUPAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCCO4.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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